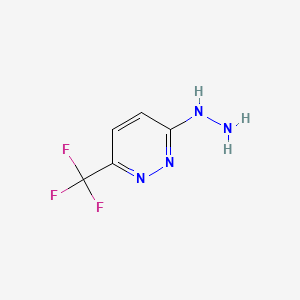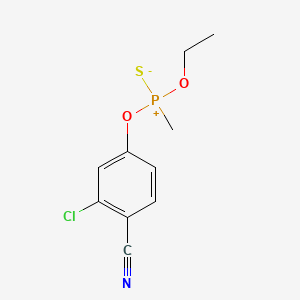
Bis(2-ethylhexyl)adipate-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl)adipate-d8: is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol.
作用機序
Target of Action
Bis(2-ethylhexyl)adipate-d8, also known as DOA, is primarily used as a plasticizer . Its main targets are rigid polymers, where it imparts flexibility . It is also an indirect food additive formed due to contact of adhesives with polymers . It has been reported to have effects on the kidney and liver .
Mode of Action
As a plasticizer, this compound works by embedding itself between the chains of polymers, spacing them apart (primarily PVC), and thus significantly lowering the glass transition temperature for the plastic and making it softer . It increases the flexibility of the material by reducing the attractive forces between polymer chains .
Biochemical Pathways
As a plasticizer, it is known to interact with the physical properties of polymers rather than participating in biochemical reactions .
Pharmacokinetics
. This could affect its absorption and distribution in biological systems. The compound is also stable, as indicated by its use in various industrial applications .
Result of Action
The primary result of this compound’s action is the increased flexibility of polymers. This is particularly useful in the production of flexible plastics, including those used in food packaging . It is also used in synthetic rubber industries due to its compatibility with nitrocellulose and ethylcellulose .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its efficacy as a plasticizer can be affected by temperature and the presence of other substances .
生化学分析
Biochemical Properties
Bis(2-ethylhexyl)adipate-d8 has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
Its parent compound, Bis(2-ethylhexyl)adipate, is known to cause mild skin and eye irritation . It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea when ingested .
Molecular Mechanism
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Dosage Effects in Animal Models
Its parent compound, Bis(2-ethylhexyl)adipate, has very low toxicity, with an estimated LD50 of 900 mg/kg in rats .
Metabolic Pathways
It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Transport and Distribution
Due to its low water solubility, its parent compound, Bis(2-ethylhexyl)adipate, would be expected to partition to solids (biota, sediment, soil) .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bis(2-ethylhexyl)adipate-d8 typically involves the esterification of adipic acid with 2-ethylhexanol-d8. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques like distillation columns helps in achieving high yields and purity. The process also involves steps like washing, dealcoholization, and refining to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Bis(2-ethylhexyl)adipate-d8 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Adipic acid and 2-ethylhexanol-d8 in the presence of an acid catalyst.
Hydrolysis: Water and a base such as sodium hydroxide or an acid like hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Esterification: this compound.
Hydrolysis: Adipic acid and 2-ethylhexanol-d8.
Oxidation: Adipic acid derivatives.
Reduction: Alcohol derivatives of this compound.
科学的研究の応用
Chemistry: Bis(2-ethylhexyl)adipate-d8 is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling. It helps in the accurate quantification of compounds and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the metabolism and bioaccumulation of plasticizers in living organisms. Its deuterium labeling allows for precise tracking and analysis.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic pathways.
Industry: this compound is employed in the production of flexible plastics, synthetic rubbers, and clear films for food packaging. Its use as a plasticizer enhances the flexibility and durability of these materials.
類似化合物との比較
- Bis(2-ethylhexyl)adipate
- Dioctyl adipate
- Di(2-ethylhexyl)phthalate
- Bis(2-ethylhexyl)sebacate
Uniqueness: Bis(2-ethylhexyl)adipate-d8 is unique due to its deuterium labeling, which makes it particularly valuable in scientific research. Unlike its non-deuterated counterparts, it provides enhanced accuracy in mass spectrometry and nuclear magnetic resonance spectroscopy studies. This labeling also allows for precise tracking in metabolic and pharmacokinetic studies.
特性
CAS番号 |
1214718-98-5 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
378.623 |
IUPAC名 |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |
InChIキー |
SAOKZLXYCUGLFA-QSIDXAOLSA-N |
SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |
同義語 |
Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester; ADO-d8; ADO (Lubricating Oil)-d8; Adimoll DO-d8; Adipol 2EH-d8; Arlamol DO-d8; Bisoflex DOA-d8; Crodamol DOA-d8; DOA-d8; Dermol DOA-d8; Di(2-ethylhexyl) Adipate-d8; Diacizer DOA-d8; Diethylhexyl Adipate-d8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


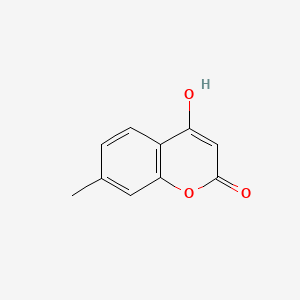
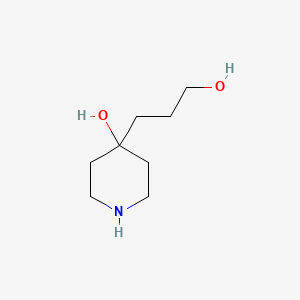

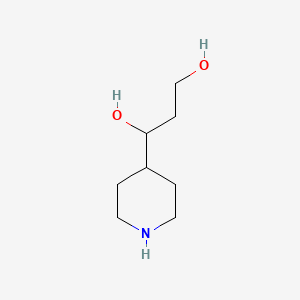
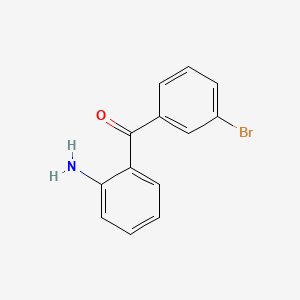
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
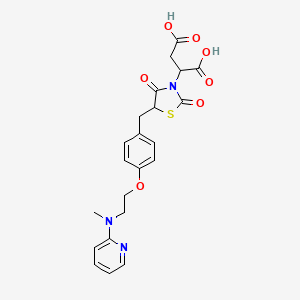

![2-[3-(Oxiran-2-yl)phenyl]oxirane](/img/structure/B580286.png)
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)

